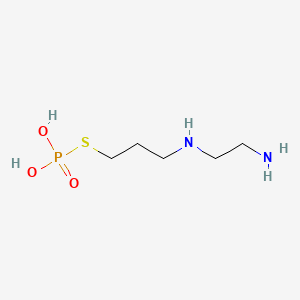
Phosphorothioic acid, S-(3-((2-aminoethyl)amino)propyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, S-(3-((2-aminoethyl)amino)propyl) ester is a chemical compound with the molecular formula C7H19N2O3PS and a molecular weight of 242.28 g/mol . This compound is known for its unique structure, which includes a phosphorothioate group and an aminoethylamino propyl chain. It is used in various scientific research applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, S-(3-((2-aminoethyl)amino)propyl) ester typically involves the reaction of phosphorothioic acid with 3-((2-aminoethyl)amino)propanethiol under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorothioic acid, S-(3-((2-aminoethyl)amino)propyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminoethylamino propyl chain, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Phosphorothioic acid, S-(3-((2-aminoethyl)amino)propyl) ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phosphorothioic acid, S-(3-((2-aminoethyl)amino)propyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The aminoethylamino propyl chain allows for specific interactions with biological molecules, enhancing its efficacy and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Phosphorothioic acid, S-(3-((2-aminoethyl)amino)propyl) ester include:
- Phosphorothioic acid S-[2-[[3-(ethylamino)propyl]amino]ethyl] ester
- Phosphorothioic acid, S-ester with 3-((2-aminoethyl)amino)propanethiol
Uniqueness
This compound is unique due to its specific structure, which allows for versatile reactivity and functional properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
20709-38-0 |
|---|---|
Fórmula molecular |
C5H15N2O3PS |
Peso molecular |
214.23 g/mol |
Nombre IUPAC |
3-(2-aminoethylamino)propylsulfanylphosphonic acid |
InChI |
InChI=1S/C5H15N2O3PS/c6-2-4-7-3-1-5-12-11(8,9)10/h7H,1-6H2,(H2,8,9,10) |
Clave InChI |
JSGVYZIZTZNDHK-UHFFFAOYSA-N |
SMILES canónico |
C(CNCCN)CSP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid](/img/structure/B13733589.png)

![Rel-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13733592.png)
![6,7-Dihydro-2-thioureido-4-(trifluoromethyl)-5H-cyclopenta-[D]-pyrimidine](/img/structure/B13733595.png)
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3,6,8,11,14-hexaene](/img/structure/B13733597.png)

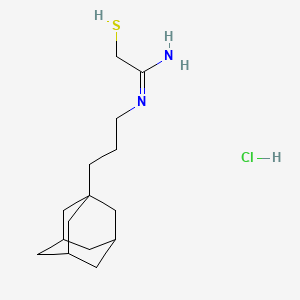
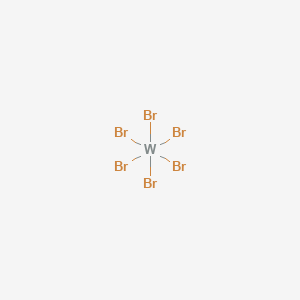
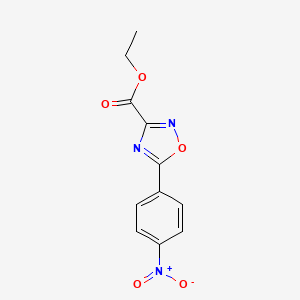

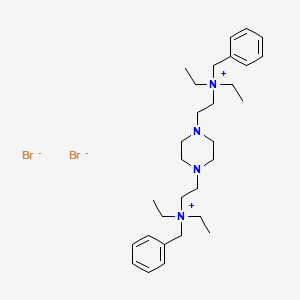
![5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one](/img/structure/B13733640.png)


